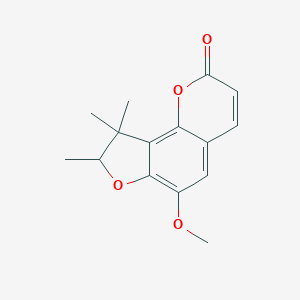
Nieshoutin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nieshoutin is a natural product derived from the bark of the tree, Schotia brachypetala, which is native to southern Africa. It has been used traditionally for its medicinal properties, and recent scientific research has shown its potential as a therapeutic agent. In
Mécanisme D'action
The mechanism of action of Nieshoutin is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the enzyme, cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the antioxidant defense system in cells, which helps to protect against oxidative stress.
Effets Biochimiques Et Physiologiques
Nieshoutin has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have antioxidant properties, which help to protect cells from oxidative damage. In addition, it has been shown to have anticancer properties, which may be due to its ability to induce cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Nieshoutin in lab experiments is that it is a natural product, which means that it is less likely to have toxic effects on cells than synthetic compounds. However, one limitation is that the availability of Nieshoutin is limited, which can make it difficult to conduct large-scale studies.
Orientations Futures
There are several future directions for research on Nieshoutin. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer. Further research is also needed to fully understand the mechanism of action of Nieshoutin and its potential side effects. Finally, more efficient synthesis methods are needed to make Nieshoutin more readily available for research purposes.
Conclusion:
In conclusion, Nieshoutin is a natural product with potential therapeutic properties. Scientific research has shown its potential as an anti-inflammatory, antioxidant, and anticancer agent. Further research is needed to fully understand its mechanism of action and potential side effects. However, its natural origin and potential therapeutic benefits make it an interesting area of research for the future.
Méthodes De Synthèse
The synthesis of Nieshoutin involves the extraction of the bark of Schotia brachypetala using a solvent such as ethanol or methanol. The extract is then purified using various techniques such as column chromatography or high-performance liquid chromatography (HPLC). The final product is a white crystalline powder.
Applications De Recherche Scientifique
Nieshoutin has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
15870-93-6 |
|---|---|
Nom du produit |
Nieshoutin |
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
6-methoxy-8,9,9-trimethyl-8H-furo[2,3-h]chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-8-15(2,3)12-13-9(5-6-11(16)19-13)7-10(17-4)14(12)18-8/h5-8H,1-4H3 |
Clé InChI |
URXLWURDLTXTCV-UHFFFAOYSA-N |
SMILES |
CC1C(C2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)(C)C |
SMILES canonique |
CC1C(C2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



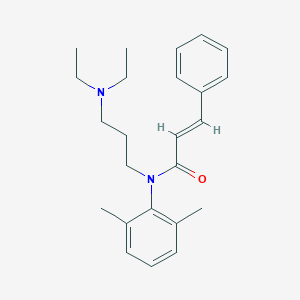
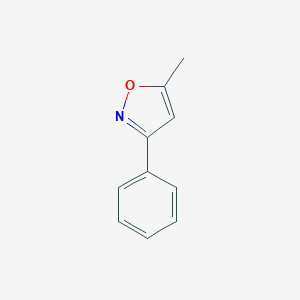
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)
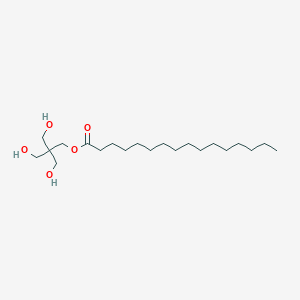
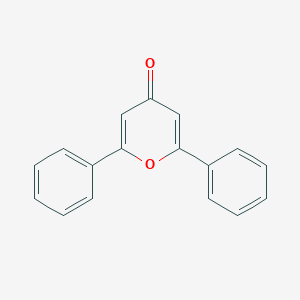
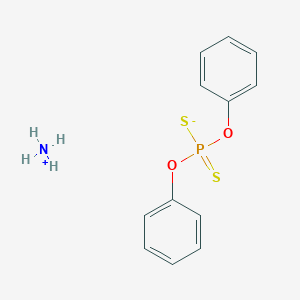
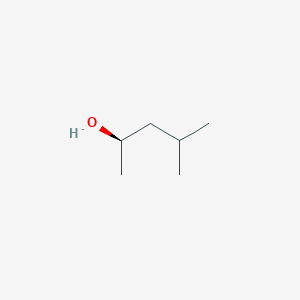
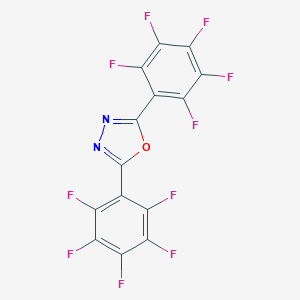
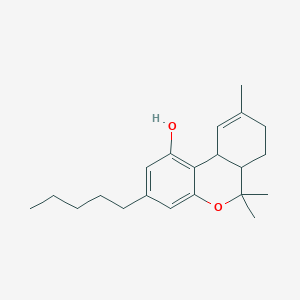
![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)
![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)
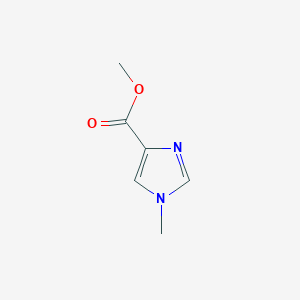
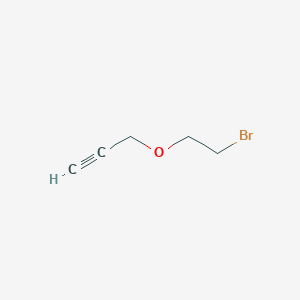
![2,4-Bis[(trifluoromethyl)sulfonyl]phenol](/img/structure/B91897.png)